
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester is an organic compound with the molecular formula C10H11IO2. It is also known as methyl 4-iodo-2,6-dimethylbenzoate. This compound is a derivative of benzoic acid, where the hydrogen atoms at the 4th position are replaced by an iodine atom and the hydrogen atoms at the 2nd and 6th positions are replaced by methyl groups. The esterification of the carboxyl group with methanol results in the formation of the methyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester typically involves the iodination of 2,6-dimethylbenzoic acid followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The esterification process involves reacting the iodinated benzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include 4-iodo-2,6-dimethylbenzoic acid.
Reduction: Products include 4-iodo-2,6-dimethylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-iodo-, methyl ester: Similar structure but lacks the methyl groups at the 2nd and 6th positions.
Benzoic acid, 2,4-dimethyl-, methyl ester: Similar structure but lacks the iodine atom.
Benzoic acid, 2,4-dichloro-, methyl ester: Similar structure but has chlorine atoms instead of iodine.
Uniqueness
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester is unique due to the presence of both iodine and methyl groups, which impart distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the methyl groups increase its hydrophobicity and stability.
Propiedades
Número CAS |
200627-65-2 |
|---|---|
Fórmula molecular |
C10H11IO2 |
Peso molecular |
290.10 g/mol |
Nombre IUPAC |
methyl 4-iodo-2,6-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 |
Clave InChI |
YZNLYRKXPCOKLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)
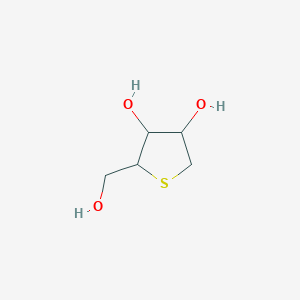


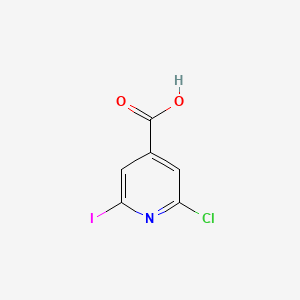

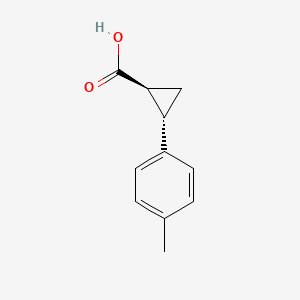
![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)
![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)

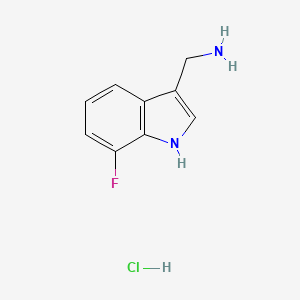
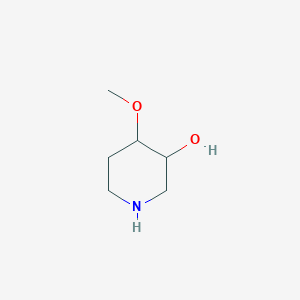
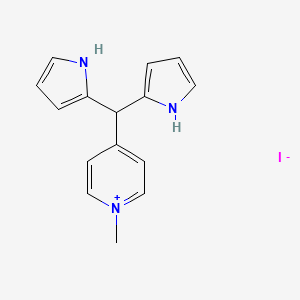
![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)
